REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][N:5]1[CH:13]=[CH:17][CH:16]=[CH:15]1
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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FC1=C(CN)C=CC(=C1)F
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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COC1OC(CC1)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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DISTILLATION
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Details
|
purified by vacuum distillation
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Type
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CUSTOM
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Details
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9.2 g (79% of theory) of a colourless oil which boils at 110°-114° C. at 16 mbar are obtained
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Name
|
|
Type
|
|
Smiles
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FC1=C(C=CC(=C1)F)CN1C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |